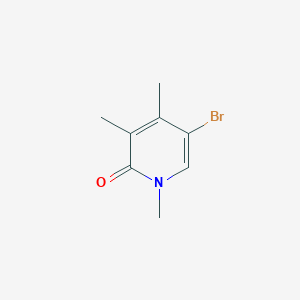
5-Bromo-1,3,4-trimethylpyridin-2(1H)-one
描述
5-Bromo-1,3,4-trimethylpyridin-2(1H)-one: is a brominated derivative of pyridinone, a heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one typically involves the bromination of 1,3,4-trimethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions:
Oxidation: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromine atom.
Substitution: New compounds with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of brominated pyridinones on various biological systems.
Medicine: The compound’s potential medicinal properties are explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.
相似化合物的比较
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated heterocyclic compound with different structural features and applications.
4-Bromo-1H-pyrazole: A brominated pyrazole derivative with distinct chemical properties and uses.
5-Bromophthalide: A brominated phthalide compound with unique applications in organic synthesis and material science.
Uniqueness: 5-Bromo-1,3,4-trimethylpyridin-2(1H)-one stands out due to its specific substitution pattern on the pyridinone ring, which imparts unique chemical reactivity and potential applications. Its trimethyl substitution provides steric and electronic effects that differentiate it from other brominated heterocycles.
属性
IUPAC Name |
5-bromo-1,3,4-trimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(2)8(11)10(3)4-7(5)9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTHVFNKDDEMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














